Propyl propionate
Description
Historical Perspectives on Propyl Propionate (B1217596) Research
Early research on propyl propionate primarily centered on the fundamental chemical process of esterification. The conventional synthesis method involves the direct esterification of propionic acid with n-propanol. google.com Historically, this reaction was often catalyzed by strong mineral acids, such as concentrated sulfuric acid. google.comchemicalbook.com While effective, this method presented challenges, including numerous side reactions and corrosion of equipment, which spurred investigations into alternative catalysts. google.com
Kinetic studies have been a cornerstone of this compound research for decades. Investigations have systematically explored the effects of variables like reactant mole ratios, temperature, and catalyst concentration on reaction rates and yield. jptcp.comceon.rsjetir.org For instance, research published in 2007 detailed the kinetics of the esterification of propionic acid with 1-propanol (B7761284) over an ion-exchange resin, Dowex 50Wx8-400, studying a range of temperatures and molar ratios. These foundational studies on reaction kinetics provided the essential data for process optimization and reactor design.
Current Research Landscape and Emerging Trends for this compound
The contemporary research landscape for this compound is characterized by a focus on process intensification and the development of more efficient and sustainable production methods. A significant area of investigation is the use of reactive distillation (RD). researchgate.netresearchgate.netbcrec.id RD combines the chemical reaction and the separation of products into a single unit, which can increase conversion and selectivity while potentially reducing capital and energy costs. bcrec.id Studies have explored the use of various catalysts within RD columns, such as the ion-exchange resin Amberlyst 46, to optimize the synthesis of high-purity this compound. mdpi.combcrec.idresearchgate.net
Another advanced separation and reaction technology being applied is the Simulated Moving Bed Reactor (SMBR). mdpi.comresearchgate.net Research indicates that an SMBR unit is capable of producing this compound with high purity and conversion, sometimes exceeding 99%, by integrating reaction and separation to overcome equilibrium limitations. mdpi.comresearchgate.net
Market analysis reveals a steady growth for this compound, driven by demand from end-user industries like pharmaceuticals, chemicals, coatings, and adhesives. dataintelo.com The market is also influenced by a trend towards higher purity grades, driven by increasingly stringent regulatory standards and the need for high-performance materials. dataintelo.com Recent developments include investments in new production facilities and the launch of bio-based n-propyl propionate products, highlighting a move towards more sustainable feedstocks. archivemarketresearch.com There is also growing interest in its application in specialized fields, such as a solvent in electrolytes for lithium batteries, due to its favorable electrochemical properties and low melting point. royal-chem.com
Significance of this compound in Green Chemistry Initiatives
This compound is gaining recognition for its role in green chemistry, primarily as an environmentally benign solvent. mdpi.comroyal-chem.com It is considered a safer substitute for more hazardous aromatic solvents like toluene (B28343) and xylene, which are classified as significant health risks. wikipedia.orgmfa.orgicon.org.uk this compound is not classified as a hazardous air pollutant (HAP) and is readily biodegradable, which means it is not expected to persist in the environment. wikipedia.orgresearchgate.net
The shift towards green chemistry principles is driving research into sustainable production routes for this compound. This includes the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst, Dowex), to replace corrosive liquid acids like sulfuric acid. mdpi.comgoogle.com These solid catalysts are more environmentally friendly as they are easily separated from the reaction mixture and can be reused.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSINKKTEDDPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042337 | |
| Record name | Propyl propionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |
| Record name | Propanoic acid, propyl ester | |
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| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
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Boiling Point |
122.00 to 124.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
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Solubility |
5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
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| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.873-0.879 | |
| Record name | Propyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
106-36-5 | |
| Record name | Propyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl propionate | |
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| Record name | PROPYL PROPIONATE | |
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| Record name | Propanoic acid, propyl ester | |
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| Record name | Propyl propionate | |
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| Record name | Propyl propionate | |
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| Record name | PROPYL PROPIONATE | |
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| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-75.9 °C | |
| Record name | Propyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis Methodologies and Reaction Engineering for Propyl Propionate
Heterogeneous Esterification Processes for Propyl Propionate (B1217596) Synthesis
The synthesis of propyl propionate is commonly achieved through the esterification of propionic acid with 1-propanol (B7761284). semanticscholar.orgmdpi.com This reaction is reversible, meaning it can proceed in both the forward and reverse directions, eventually reaching a state of chemical equilibrium. semanticscholar.orgresearchgate.net To enhance the yield of this compound, it is crucial to shift this equilibrium towards the product side. semanticscholar.orgmdpi.com One effective strategy is the continuous removal of the products, particularly water, from the reaction mixture. semanticscholar.orgmdpi.comresearchgate.net
Heterogeneous catalysis plays a pivotal role in this synthesis, offering advantages such as easier separation of the catalyst from the reaction products and the potential for catalyst reuse. The use of solid acid catalysts is a common practice in the esterification of carboxylic acids. kuleuven.be
Catalytic Systems for this compound Production
A variety of solid acid catalysts have been investigated for the synthesis of this compound, each with unique properties and efficiencies.
Ion-exchange resins, particularly strongly acidic cation-exchange resins, are widely used as catalysts in the synthesis of this compound. ntnu.nobcrec.id Among these, Amberlyst 46 has demonstrated notable efficacy. semanticscholar.orgmdpi.comresearchgate.net This resin not only catalyzes the esterification reaction but also aids in shifting the equilibrium by adsorbing water, one of the products. semanticscholar.orgmdpi.comresearchgate.net The use of Amberlyst 46 has been shown to prioritize the formation of the desired ester while minimizing or eliminating the formation of byproducts. researchgate.netresearchgate.net Studies have been conducted using Amberlyst 46 in various reactor configurations, including reactive distillation columns and simulated moving bed reactors, to optimize the production of high-purity this compound. semanticscholar.orgmdpi.comresearchgate.netacs.org Other ion-exchange resins like Amberlyst-15, Dowex 50Wx8-400, and Amberlite IR-120 have also been explored for this reaction. bcrec.id
Table 1: Comparison of Different Ion-Exchange Resins for this compound Synthesis
| Catalyst | Reaction Conditions | Conversion (%) | Reference |
|---|---|---|---|
| Dowex 50Wx8-400 | Not specified | Not specified | bcrec.id |
| Amberlyst-15 | Not specified | Not specified | bcrec.id |
| Amberlite IR-120 | Not specified | Not specified | bcrec.id |
| Amberlyst 46 | Reactive Distillation: Acid flow 0.99 kg/h, Alcohol flow 2.01 kg/h, Molar Feed Ratio 2.5, Reflux Ratio 2 | ~82 | bcrec.id |
Zeolites, which are crystalline aluminosilicates, are another class of solid acid catalysts that have been investigated for this compound synthesis. kuleuven.be Their well-defined pore structures and tunable acidity make them attractive for catalytic applications. mdpi.com Different types of commercial zeolite catalysts, all possessing a silica/alumina framework but with varying morphologies, have been studied. kuleuven.be The catalytic activity of zeolites in esterification reactions is significantly influenced by their acidity. kuleuven.be Kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) have been proposed to describe esterification reactions catalyzed by zeolites. kuleuven.be For instance, the esterification of hexanoic acid and 1-octanol (B28484) with a BEA zeolite was modeled using an LHHW mechanism. kuleuven.be The synthesis of various metallosilicate zeolites, including those with MFI, MEL, MWW, and Beta topologies, has been explored for different catalytic reactions. nih.gov
Copper-based catalysts have also been shown to be effective in the esterification process to form this compound. ufl.eduebi.ac.uk Theoretical studies suggest that on copper surfaces, the reaction can proceed through a base-catalyzed mechanism where a surface propoxide intermediate plays a key role. ufl.eduebi.ac.uk This propoxide can nucleophilically attack a surface-adsorbed propanal molecule, leading to the formation of this compound. ufl.eduebi.ac.uk The rates of both aldol (B89426) condensation and esterification are thought to be controlled by reactions between surface propoxide and propanal intermediates. ebi.ac.uk In addition to pure copper, combinations of copper with other metals, such as in reduced CuO-ZnO catalysts, have been used in related processes. ecoinvent.org
A different approach to the synthesis of this compound involves the use of amidinatoaluminum compounds as pre-catalysts in a Tishchenko-Claisen type reaction. chemicalbook.com In this method, an amidinatoaluminum compound is introduced to freshly distilled propionaldehyde (B47417) under an inert atmosphere. chemicalbook.com The mixture is stirred at room temperature, leading to the formation of this compound. chemicalbook.com The reaction is then quenched with water, and the product is collected by distillation. chemicalbook.com This method has been reported to achieve a high yield of 99%. chemicalbook.com
Copper-based Catalysts for Esterification
Reaction Kinetics and Equilibrium in Heterogeneous Systems
The synthesis of this compound via esterification is an equilibrium-limited reaction. semanticscholar.orgmdpi.comresearchgate.net The forward reaction involves the formation of this compound and water from 1-propanol and propionic acid, while the reverse reaction is the hydrolysis of the ester. semanticscholar.orgmdpi.com To accurately model and optimize the process, it is essential to understand the reaction kinetics and the position of the equilibrium.
The Langmuir-Hinshelwood (L-H) rate equation has been successfully applied to represent heterogeneous esterification reactions. mdpi.com This model considers the adsorption of reactants, the surface reaction, and the desorption of products. The reaction rate in this model is a function of the kinetic constant, the equilibrium constant of the synthesis, and the adsorption equilibrium constants of all the components involved: 1-propanol, propionic acid, water, and n-propyl propionate. mdpi.com
In systems utilizing ion-exchange resins like Amberlyst-15, various kinetic models have been considered, including pseudohomogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. bcrec.id For many esterification reactions catalyzed by Amberlyst-15, the LHHW type model has been found to be the most applicable. bcrec.id
The equilibrium of the reaction can be influenced by various factors, including temperature and the molar ratio of the reactants. By employing techniques such as reactive distillation or simulated moving bed reactors, the products can be continuously removed, thereby shifting the equilibrium to favor higher conversions of reactants to this compound. semanticscholar.orgmdpi.comacs.org For instance, using a simulated moving bed reactor packed with Amberlyst 46 resin, it is possible to achieve purities of this compound greater than 99%. semanticscholar.orgmdpi.comresearchgate.net
Kinetic Constant Determination (k1, k-1)
The esterification of propionic acid and 1-propanol is a reversible reaction. The forward reaction is the formation of this compound and water, with a kinetic constant denoted as k1. The reverse reaction, the hydrolysis of this compound, has a kinetic constant of k-1. mdpi.comresearchgate.net Determining these constants is fundamental to modeling the reaction kinetics and designing efficient reactor systems.
Kinetic studies are often conducted in batch reactors over a range of temperatures and reactant molar ratios. researchgate.net For instance, research on the esterification of propionic acid with 1-propanol using the ion-exchange resin Dowex 50Wx8-400 was performed at temperatures between 303.15 K and 333.15 K. researchgate.net Another study utilized Amberlyst-15 as a catalyst and investigated the kinetics at various temperatures, molar ratios of propionic acid to 1-propanol, and catalyst loadings. bcrec.id The kinetic data from such experiments are then fitted to appropriate rate equations to determine the values of k1 and k-1. semanticscholar.orgjchr.org
Table 1: Kinetic Constants for this compound Synthesis
| Catalyst | Temperature (K) | k1 | k-1 | Source |
| Dowex 50Wx8-400 | 303.15 - 333.15 | Varies with temp. | Varies with temp. | researchgate.net |
| Amberlyst-15 | Not Specified | Not Specified | Not Specified | bcrec.id |
| Amberlyst 46 | Not Specified | Not Specified | Not Specified | mdpi.comresearchgate.net |
Note: Specific values for k1 and k-1 are often presented within the context of larger kinetic models and can vary significantly with reaction conditions.
Equilibrium Constant (Keq) Analysis
The equilibrium constant (Keq) for this compound synthesis represents the ratio of the concentrations of products to reactants at chemical equilibrium. It is a critical parameter for predicting the maximum achievable conversion in a standard reactor setup. mdpi.com The equilibrium constant is related to the forward and reverse kinetic constants (Keq = k1/k-1). jchr.org
Studies have shown that the equilibrium constant for this esterification is influenced by temperature. For the reaction catalyzed by Dowex 50Wx8-400, the equilibrium constants were determined at 303.15 K, 313.15 K, and 323.15 K, with values of 33.18, 30.62, and 28.37, respectively. researchgate.net This indicates that the reaction is mildly exothermic. researchgate.net To overcome equilibrium limitations and enhance the yield of this compound, techniques like reactive distillation are employed, which involves the continuous removal of products from the reaction zone. mdpi.comresearchgate.net
Adsorption Equilibrium Constants (KA, KB, KC, KD)
These constants are essential for developing accurate kinetic models, such as the Langmuir-Hinshelwood model. mdpi.com Research has indicated that water is often more strongly adsorbed onto the catalyst surface than the other species involved in the reaction. The values for these adsorption equilibrium constants are typically estimated from experimental data. semanticscholar.org
Langmuir-Hinshelwood Kinetic Models
The Langmuir-Hinshelwood (L-H) model is widely used to describe the kinetics of heterogeneously catalyzed reactions, including the synthesis of this compound. mdpi.combcrec.id This model assumes that the reaction occurs between molecules adsorbed on the catalyst surface. The rate equation derived from the L-H model incorporates the kinetic and adsorption equilibrium constants. mdpi.comsemanticscholar.org
Different forms of the L-H model, as well as other models like the Eley-Rideal (E-R) model, have been tested to find the best fit for experimental data. bcrec.id For the esterification of propionic acid with 1-propanol over ion-exchange resins like Amberlyst-15 and Dowex 50Wx8-400, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) type models have been found to be applicable. bcrec.id These models can account for the non-ideal thermodynamic behavior of the reactants and products by incorporating activity coefficients.
Side Reactions and Mitigation Strategies in this compound Synthesis
During the synthesis of this compound, undesirable side reactions can occur, leading to the formation of byproducts, which can reduce the yield and purity of the desired ester. mdpi.comresearchgate.net
Etherification (e.g., Di-n-Propyl Ether formation)
One of the primary side reactions is the etherification of 1-propanol to form di-n-propyl ether. mdpi.comresearchgate.net This reaction involves the condensation of two molecules of 1-propanol, with the elimination of a water molecule. The formation of this ether is an economic concern as it consumes the alcohol reactant. researchgate.net
To minimize this side reaction, specific catalysts are employed. For example, Amberlyst 46, a heterogeneous catalyst, is known to prioritize the esterification reaction over ether formation. mdpi.comresearchgate.net In some studies using reactive distillation with Amberlyst 46, no di-n-propyl ether was detected in the products, highlighting the high selectivity of the catalyst. ntnu.nontnu.no
Dehydration (e.g., Propene formation)
Another significant side reaction is the dehydration of 1-propanol to form propene. mdpi.comresearchgate.net This elimination reaction is also acid-catalyzed and can be a safety concern as propene is a flammable gas. mdpi.comresearchgate.net The mechanism involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation, which then loses a proton to form the alkene. chemguide.co.uk
The choice of catalyst and reaction conditions plays a crucial role in mitigating propene formation. Catalysts like Amberlyst 46 are selected for their ability to suppress these secondary reactions. mdpi.comresearchgate.net By prioritizing the desired esterification pathway, the formation of propene and other byproducts can be significantly reduced. researchgate.net
Catalyst Selectivity for Ester Production
The selective production of this compound via esterification is critically dependent on the choice of catalyst. The primary goal is to maximize the rate of the desired esterification reaction between propanol (B110389) and propionic acid while minimizing competing side reactions. Heterogeneous catalysts are often favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for continuous operation.
Other ion-exchange resins, such as Amberlyst-15 , have also been extensively studied for esterification reactions, for instance, in the synthesis of methyl acetate. researchgate.netbcrec.id While not specifically detailed for this compound in the provided context, the principles of its catalytic activity are similar. Research has also explored the use of gel-type strongly-acidic ion-exchange resin catalysts for the preparation of n-propyl propionate. google.com The selection of a suitable catalyst is a crucial step in designing an efficient production process, with studies showing that catalysts like Amberlyst-15, T-66, and T-63 can offer comparable conversions in certain esterification processes. bcrec.id
Advanced Reactor Technologies for Enhanced this compound Production
Simulated Moving Bed Reactor (SMBR) Systems
The Simulated Moving Bed Reactor (SMBR) stands out as a highly efficient multifunctional unit for equilibrium-limited reactions like the synthesis of this compound. mdpi.comdntb.gov.ua An SMBR system consists of multiple chromatographic columns packed with a solid adsorbent that also acts as a catalyst. mdpi.com Through a coordinated switching of the inlet (feed and eluent) and outlet (extract and raffinate) streams, a counter-current movement of the solid phase relative to the liquid phase is simulated. mdpi.comsemanticscholar.org This simulated movement allows for the continuous removal of products from the reaction zone, thereby persistently shifting the reaction equilibrium towards product formation and achieving conversions and purities that can exceed 99%. semanticscholar.orgresearchgate.net
The application of SMBR technology to this compound synthesis has been shown to be a competitive and efficient production route, capable of yielding high-purity product at significantly lower temperatures compared to traditional methods. researchgate.net
Phenomenological Modeling of SMBR for this compound
The development of accurate mathematical models is essential for the design, optimization, and control of SMBR processes. For the synthesis of this compound, comprehensive phenomenological models have been proposed. mdpi.comresearchgate.net These models are crucial for understanding the complex interplay between reaction kinetics and mass transfer within the reactor.
A significant advancement in this area is the development of a complete heterogeneous model for the synthesis of n-propyl propionate in an SMBR packed with Amberlyst 46 resin. mdpi.comsemanticscholar.orgresearchgate.net Unlike simpler pseudo-homogeneous models that treat the system as a single phase, the heterogeneous model provides a more rigorous and phenomenologically accurate description by considering the distinct solid catalyst phase and the liquid phase. mdpi.comsemanticscholar.org This detailed modeling approach allows for more representative parameter estimation and a deeper understanding of the system's behavior. mdpi.com
True Moving Bed Reactor (TMBR) Equivalency and Modeling
The detailed modeling of an SMBR system can be computationally intensive due to its cyclic nature and the large number of coupled partial differential equations. mdpi.comsemanticscholar.org To simplify the design and optimization process, the True Moving Bed Reactor (TMBR) model is often employed. mdpi.comsemanticscholar.org The TMBR is a theoretical equivalent of the SMBR where a true counter-current flow between the solid and liquid phases is assumed. semanticscholar.orgresearchgate.net
Modeling and designing SMBR processes are commonly performed using the TMBR approximation, as the average values at cyclic steady state in an SMBR unit approach the steady-state performance of a TMBR unit. researchgate.net This equivalency becomes more accurate as the number of columns in the SMBR increases. researchgate.net However, it is important to note that while this equivalence holds true under steady-state conditions, it may not accurately describe the dynamic or transient behavior of the SMBR system. researchgate.netufba.br
Design and Optimization using Triangle Theory
The "Triangle Theory" is a well-established shortcut method used for the design and optimization of SMB and SMBR processes. mdpi.comulisboa.pt This theory provides a graphical method to determine the optimal operating conditions, specifically the flow rates in the different sections of the SMBR, to achieve a desired level of separation and purity. mdpi.comcore.ac.uk
For the production of n-propyl propionate, the Triangle Theory is applied to define the operating conditions that ensure the efficient synthesis and separation of the ester. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net The methodology involves defining a "reactive separation region" in a plane of dimensionless flow rates. mdpi.com By selecting operating points within this region, it is possible to design an SMBR unit that can produce this compound with high purity, often exceeding 90%. mdpi.com The theory helps in determining suitable switching times and flow rate ratios to maximize performance indicators such as productivity and minimize eluent consumption. mdpi.comcore.ac.uk
Dynamic Behavior and Control Strategies for SMBR
The dynamic behavior of SMBR units is complex due to the cyclic switching of the inlet and outlet ports and the coupled nature of reaction and separation. researchgate.net Understanding this dynamic behavior is crucial for developing effective control strategies to maintain stable and optimal operation.
Studies on the synthesis of n-propyl propionate in SMBR units have investigated the system's dynamic response to changes in operating parameters. researchgate.net It has been shown that the switching time and the feed concentration are among the most influential variables affecting the system's performance. researchgate.netufba.br However, their impact can vary depending on the specific configuration of the SMBR unit (e.g., a 4-column versus an 8-column system). researchgate.net
The inherent complexity and the interplay of various parameters present challenges for the optimization and control of SMBR processes. core.ac.uknih.gov Advanced control and optimization strategies, including the use of deep neural network models and metaheuristic optimizers, are being explored to address these challenges and to ensure robust and efficient operation. nih.gov
Reactive Distillation (RD) Processes for this compound
Reactive distillation (RD) stands out as a significant advancement in chemical process intensification, particularly for equilibrium-limited reactions like the esterification of propanoic acid with 1-propanol to produce this compound. ntnu.noresearchgate.net This technique integrates reaction and separation into a single unit, offering considerable improvements over traditional sequential processing. ntnu.no By continuously removing products from the reaction zone, RD effectively shifts the reaction equilibrium, leading to higher conversions and product purities. researchgate.netmdpi.com The synthesis of n-propyl propionate via RD typically involves the use of a solid acid catalyst, with the ester being recovered as the bottom product while an aqueous-organic mixture is obtained at the top. ntnu.no
However, the vapor-liquid equilibrium of the propanoic acid-1-propanol-propyl propionate-water system is complex, featuring multiple azeotropes, which can complicate the separation process. researchgate.net Despite these challenges, studies have consistently shown that RD is a more efficient production route for this compound compared to conventional methods. researchgate.net Research has explored various configurations and operating conditions to optimize the process, achieving high conversions of propionic acid and significant purity of the final product. ntnu.noresearchgate.net
Entrainer-Assisted Reactive Distillation (E-RD)
To overcome the limitations imposed by azeotropes in the reactive distillation of this compound, entrainer-assisted reactive distillation (E-RD) has been proposed as an effective solution. researchgate.netresearchgate.net This process combines the principles of heterogeneous azeotropic distillation and reactive distillation. researchgate.net An entrainer, a substance that forms a new, lower-boiling azeotrope with one or more of the components, is introduced to facilitate the separation of water from the reaction mixture. researchgate.net
For the production of n-propyl propionate, cyclohexane (B81311) has been identified as a suitable entrainer. researchgate.net The addition of an entrainer enhances the removal of water, which in turn increases the concentration of the alcohol reactant within the reaction zone and further drives the esterification reaction towards completion. researchgate.net Optimization studies, focusing on minimizing the total annual cost (TAC), have demonstrated that the E-RD process can lead to significant savings in both capital and operating costs, including a substantial reduction in the reboiler duty, when compared to conventional multi-column separation processes. researchgate.net Dynamic control strategies have also been developed for the E-RD process to ensure stable operation and maintain high product purity despite process disturbances. researchgate.net
Integration with Membrane Separation in Reactive Distillation
A significant innovation in the synthesis of n-propyl propionate is the integration of membrane separation with reactive distillation, creating a reactive hybrid process. ntnu.noresearchgate.netscispace.com This approach addresses the challenge of removing water, a byproduct of the esterification reaction, without the need for an entrainer. scispace.comresearchgate.net In this setup, a hydrophilic membrane module, typically using pervaporation or vapor permeation, is placed in the distillate stream of the reactive distillation column. ntnu.noscispace.comdechema.de
The membrane selectively removes water from the azeotropic mixture of 1-propanol and water produced at the top of the column. ntnu.noscispace.com The dewatered organic phase (retentate) is then recycled back to the column, enhancing the conversion of propionic acid and the purity of the n-propyl propionate product at the bottom. ntnu.noscispace.com This hybrid configuration is considered an attractive and sustainable method for improving the process, as it is not limited by vapor-liquid equilibrium and can effectively break azeotropes. researchgate.netdechema.de Experimental studies have demonstrated the feasibility of this concept, achieving high propionic acid conversion and n-propyl propionate purity. ntnu.noscispace.com
The performance of the membrane separation is dependent on factors such as the feed concentration, with the swelling of the polymer membrane being influenced by the water concentration in the feed. scispace.com
Microwave-Assisted Reactive Distillation
The application of microwave irradiation to reactive distillation (MW-RD) has been explored as a potential method for process intensification in the synthesis of n-propyl propionate. kuleuven.beresearchgate.net The rationale behind this approach is that microwaves could potentially enhance reaction rates and improve separation efficiency. researchgate.net Research has investigated the effects of microwave radiation (at a frequency of 2.45 GHz) on both the esterification reaction and the vapor-liquid equilibrium of the components involved. kuleuven.beresearchgate.net
Studies have shown that microwave irradiation can disturb the conventional vapor-liquid equilibrium, leading to a vapor phase that is richer in the more volatile component. kuleuven.be This effect, however, is primarily observed when the vapor-liquid interface is directly exposed to microwaves. kuleuven.be In terms of the chemical reaction itself, research using selected zeolite catalysts did not find a significant improvement in the conversion of the esterification reaction. kuleuven.be This was possibly due to the dissipation of microwave energy in the liquid phase before it could effectively interact with the catalyst. kuleuven.be
While the concept of MW-RD is promising, further research is needed to fully understand the underlying physical principles and to determine if it can offer a significant enhancement over conventional reactive distillation for this specific system at a macroscopic scale. researchgate.netscispace.com
Pilot-Plant Scale Studies and Simulation
To validate the feasibility and efficiency of reactive distillation for n-propyl propionate synthesis, extensive studies have been conducted at the pilot-plant scale. researchgate.netresearchgate.netfarayandno.ir These experiments are crucial for bridging the gap between laboratory-scale research and industrial application, providing valuable data for process modeling and simulation. scispace.com Pilot-scale setups, often with column diameters around 50 mm and significant packing heights, have been used to investigate the process under various operating conditions. ntnu.noresearchgate.net
These studies typically employ structured packings, with a catalytic section containing a solid acid catalyst like Amberlyst 46. researchgate.net A key focus has been on improving the process by integrating additional separation units, such as a decanter at the top of the column to separate the distillate into aqueous and organic phases, allowing for the recovery and reflux of unreacted 1-propanol. researchgate.net
| Parameter | Value | Reference |
| Pilot Plant Column Diameter | 50 mm | ntnu.noresearchgate.net |
| Catalyst | Amberlyst 46 | researchgate.net |
| Achieved Product Purity (Bottoms) | 91.0% (w/w) | researchgate.net |
| Maximum Propionic Acid Conversion | 94.5% | researchgate.net |
| Simulation Model Type | Non-Equilibrium (NEQ) | researchgate.net |
Fixed Bed Adsorptive Reactors
An alternative to reactive distillation for the synthesis of n-propyl propionate is the use of a fixed-bed adsorptive reactor. researchgate.netauthenticus.pt This multifunctional reactor combines reaction and separation through selective adsorption onto a porous catalyst. mdpi.com The process typically involves the esterification of 1-propanol with propionic acid over a solid catalyst, such as Amberlyst 46, which also acts as an adsorbent. researchgate.netmdpi.com
By adsorbing one of the products (typically water), the reaction equilibrium is shifted towards the formation of the ester, allowing for high conversions. mdpi.com This approach has been investigated through experimental studies in lab-scale units and represented by phenomenological models. researchgate.net
A more advanced application of this concept is the Simulated Moving Bed Reactor (SMBR). researchgate.netmdpi.com The SMBR simulates a counter-current movement of the solid adsorbent and the liquid phase, creating a highly efficient continuous process for reaction and separation. mdpi.com Studies have shown that the SMBR can achieve conversions and purities of n-propyl propionate exceeding 99%, which is a significant improvement over the results typically obtained in reactive distillation. researchgate.netmdpi.com The process is considered a promising, efficient, and environmentally friendly route for producing high-purity n-propyl propionate. mdpi.com
| Technology | Key Feature | Achieved Conversion/Purity | Reference |
| Fixed Bed Adsorptive Reactor | Combines reaction and separation via adsorption. | High conversion by product removal. | researchgate.net |
| Simulated Moving Bed Reactor (SMBR) | Continuous process simulating counter-current flow. | >99% conversion and purity. | researchgate.netmdpi.com |
Alternative Synthetic Routes to this compound
While the direct esterification of propanoic acid with 1-propanol is the most common method for synthesizing this compound, other synthetic pathways can be considered. One such alternative involves the hydrotreatment of propionic acid. In this process, propionic acid can be converted to this compound through an esterification reaction with propanol that is formed in-situ during the hydrogenation process. researchgate.net
The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, reaction conditions, and desired product purity.
Tishchenko-Claisen Dismutation
The Tishchenko-Claisen reaction is a disproportionation process where an aldehyde is converted into an ester. Specifically for the synthesis of this compound, two molecules of propionaldehyde undergo an oxidation-reduction reaction to yield the target ester. askiitians.comresearchgate.net This method is an extension of the Cannizzaro reaction, where the intermediate carboxylic acid and alcohol are combined in situ to form the ester. askiitians.com
Research has demonstrated high-yield synthesis of this compound from propionaldehyde using specific catalytic systems. One notable method employs an amidinatoaluminum compound as a pre-catalyst under an inert nitrogen atmosphere. chemicalbook.com In a typical procedure, freshly distilled propionaldehyde is added to the catalyst in a Schlenk flask and stirred at room temperature. chemicalbook.com This approach, considered a form of green chemistry, can produce this compound with isolated yields as high as 99% in as little as 30 minutes. chemicalbook.comlookchem.com
The reaction mechanism involves the dimerization of the aldehyde molecules. researchgate.net Various catalysts have been explored for this transformation. While aluminum alkoxides, like aluminum propanolate, are traditionally used, other systems involving magnesium and rhodium have also been reported. askiitians.comlookchem.com For instance, a rhodium-based catalyst has been used in benzene-d6 (B120219) at room temperature, highlighting the versatility of transition metals in promoting this reaction. lookchem.com Furthermore, advanced catalytic systems, such as pincer-type osmium complexes, have been shown to achieve very high turnover frequencies in aldehyde disproportionation reactions. nih.gov
Table 1: Catalytic Systems for this compound Synthesis via Tishchenko-Claisen Reaction This table is interactive. Click on headers to sort.
| Catalyst | Reactant | Conditions | Yield | Reference |
|---|---|---|---|---|
| [{(PhN)MeC(Nt-Bu)}AlMe(μ-OMe)]2 | Propionaldehyde | 20°C, 0.5 h, Inert atmosphere | 99% | chemicalbook.com, lookchem.com |
| Aluminium propanolate | Propionaldehyde | Not specified | Not specified | lookchem.com |
| Rh(PhBP3)(H)2(NCMe) | Propionaldehyde | 20°C, 1 min, Benzene-d6 | Not specified | lookchem.com |
| Mg-tetrakis(methoxy)borate / HgCl2 | Propionaldehyde | Diethyl ether | Not specified | lookchem.com |
Carbonylation Reactions
Carbonylation reactions offer a distinct pathway for synthesizing this compound, primarily through the reaction of an alkene (ethene) and an alcohol (propanol) with carbon monoxide, facilitated by a transition metal catalyst. googleapis.comresearchgate.net This methodology is significant in industrial chemistry for the production of various esters. uni-rostock.de
One established continuous process involves reacting 1-propanol with ethene and carbon monoxide in a liquid phase. googleapis.com The liquid phase contains the alkanol, the product this compound, and a carbonylation catalyst. A gaseous mixture of ethene and carbon monoxide is sparged through the liquid, and the volatile this compound product is removed in a vapor stream. googleapis.com A catalyst system comprising palladium acetate, triphenylphosphine, and methane (B114726) sulphonic acid has been patented for this purpose. googleapis.com This method has been successfully applied to produce both 2-propyl propionate and 1-butyl propionate from their respective alcohols. googleapis.com
The industrial production of propionates from ethylene (B1197577) is a key application of this technology, such as in the Lucite alpha process, which utilizes a palladium-based catalyst with a bulky chelating ligand. uni-rostock.de While many industrial processes focus on producing methyl propionate from methanol (B129727) and ethylene as a precursor to methyl methacrylate, the underlying chemistry is directly applicable to this compound synthesis. researchgate.netuni-rostock.de
Various transition metals have been investigated for their catalytic activity in carbonylation reactions. Palladium complexes are noted for their high activity and versatility. uni-rostock.de Ruthenium-based catalysts, such as dodecacarbonyl-triangulo-triruthenium (Ru3(CO)12), have also been employed for the synthesis of this compound from propan-1-ol and other reagents like diphenyl acetylene (B1199291) at elevated temperatures. lookchem.com
Table 2: Catalytic Systems for Propionate Ester Synthesis via Carbonylation This table is interactive. Click on headers to sort.
| Catalyst System | Reactants | Product | Conditions | Reference |
|---|---|---|---|---|
| Palladium acetate, triphenylphosphine, methane sulphonic acid | 1-Propanol, Ethene, Carbon Monoxide | n-Propyl propionate | Liquid phase, continuous process | googleapis.com |
| Palladium/dtbpx/acid (Lucite process) | Ethylene, Carbon Monoxide, Alcohol | Propionate ester | Industrial process | uni-rostock.de |
| [Ru(1,2-bis(diphenylphosphino)benzene)(CO)2Cl2], potassium tert-butylate, acetone | Not specified | n-Propyl propionate | Toluene (B28343), 100°C, 6 h | lookchem.com |
| Dodecacarbonyl-triangulo-triruthenium, diphenyl acetylene | Propan-1-ol | n-Propyl propionate | 145°C, 4 h | lookchem.com |
Advanced Analytical and Characterization Techniques in Propyl Propionate Research
Spectroscopic Analysis of Propyl Propionate (B1217596) and Related Systems
Spectroscopic methods provide profound insights into the molecular structure and composition of propyl propionate. Techniques such as Raman and ¹H NMR spectroscopy are indispensable for understanding its conformational arrangements and equilibrium phase behavior.
Raman Spectroscopy for Structural Conformation
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, offering detailed information about their structural conformation. nih.gov For esters like this compound, this technique can elucidate the various rotational isomers (rotamers) present in a sample. acs.org The analysis of the Raman spectrum allows for the assignment of vibrational signatures to specific conformational states. acs.org
Studies on similar esters, such as ethyl propionate, have demonstrated the utility of Raman spectroscopy in conjunction with theoretical calculations to understand conformational preferences. acs.org This approach involves recording the Raman spectrum and comparing the observed vibrational frequencies with those predicted by ab initio and other computational models for different possible conformers. acs.orgacs.org Such studies are critical for understanding the molecule's behavior at a fundamental level. acs.org
Key Raman spectral regions for conformational analysis of esters include the Amide I and Amide III bands, which provide information on secondary structure, and skeletal stretching regions. kdsi.ruthemedicinemaker.com Although more commonly associated with proteins, the principles of analyzing these regions can be adapted to study the conformational landscape of smaller molecules like this compound. kdsi.ru
¹H NMR Spectroscopy for Equilibrium Phase Composition
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the composition of equilibrium phases in systems containing this compound. acs.orgspbu.ru It is particularly useful in studying reaction equilibria, such as in the esterification of propionic acid with propanol (B110389) to form this compound and water. researchgate.net
In such quaternary systems, ¹H NMR provides a quantitative measure of the mole fractions of each component at equilibrium. researchgate.net The distinct chemical shifts of the protons in this compound, propanol, propionic acid, and water allow for their simultaneous quantification. researchgate.net For instance, ¹H NMR has been successfully used to determine the compositions of coexisting liquid phases in alcohol-ester systems. acs.orgspbu.ru The accuracy of this method allows for the determination of thermodynamic equilibrium constants. researchgate.net
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| CH₃ (from propionyl group) | 1.15 (t) |
| CH₂ (from propionyl group) | 2.28 (q) |
| O-CH₂ (from propyl group) | 3.98 (t) |
| CH₂ (from propyl group) | 1.65 (sextet) |
| CH₃ (from propyl group) | 0.93 (t) |
Data is illustrative and may vary based on solvent and experimental conditions.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and any associated impurities. ijprajournal.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent methods.
Gas Chromatography (GC) for Purity and Composition Analysis
Gas chromatography is a cornerstone technique for assessing the purity of this compound and analyzing the composition of mixtures containing it. tcichemicals.comacs.org The method's high resolution and sensitivity make it ideal for separating volatile compounds like esters. cerealsgrains.org Purity analysis by GC is a standard specification for commercially available this compound, often requiring a purity of over 98.0%. tcichemicals.com
In research, GC is used to monitor the progress of reactions, such as the alcoholysis of esters. acs.org By analyzing samples at different time intervals, the rate constants and activation energies of these reactions can be determined. acs.org The choice of a suitable stationary phase and temperature programming is crucial for achieving good separation of reactants, products, and any by-products. google.com For instance, a method for determining methyl propionate, methyl methacrylate, and propionic acid used a temperature program from 40°C to 190°C. google.com
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-performance liquid chromatography is a versatile and widely used technique for the impurity profiling of pharmaceutical and chemical substances. ijrps.comnih.gov While GC is suitable for volatile compounds, HPLC can be applied to a broader range of analytes, including less volatile impurities that may be present in this compound. ijprajournal.com
Reversed-phase HPLC (RP-HPLC) is a common mode used for separating compounds based on their hydrophobicity. ijrps.com The development of a stability-indicating HPLC method allows for the separation of the main compound from its potential degradation products and process-related impurities. ajrconline.org Validation of such methods according to ICH guidelines ensures their accuracy, precision, and linearity. ijrps.com For example, an HPLC method for impurity profiling might have a detection limit in the range of 0.06–0.30 μg/ml. ijrps.com
Mass Spectrometry (MS) for Product Identification and Quantification
Mass spectrometry is a powerful detection technique that, when coupled with a separation method like GC or HPLC, provides definitive identification and quantification of compounds. ebi.ac.uk GC-MS is frequently used to identify volatile organic compounds, including this compound, in various samples. ebi.ac.uk The mass spectrometer fragments the analyte molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound shows characteristic peaks that are used for its identification. nih.gov For instance, prominent peaks might be observed at m/z values corresponding to key fragments of the molecule. nih.gov This technique is not only qualitative but also quantitative, allowing for the determination of the concentration of this compound and its impurities. ebi.ac.uk
Table 2: Predicted Top 5 Peaks in the GC-MS Spectrum of this compound
| m/z | Relative Intensity |
|---|---|
| 57.0 | 99.99 |
| 75.0 | 44.38 |
| 29.0 | 37.71 |
| 43.0 | 23.57 |
| 27.0 | 18.68 |
Data obtained from a predicted spectrum and serves as a guide. nih.gov
Thermophysical Property Measurements for Process Design
Accurate thermophysical property data are indispensable for the design of efficient and effective chemical processes. In the context of this compound production and purification, understanding phase equilibria is paramount.
Liquid-Liquid Equilibrium (LLE) Studies of Quaternary Systems (e.g., n-Propanol, Propanoic Acid, this compound, Water)
The synthesis of this compound via the esterification of n-propanol with propanoic acid results in a quaternary mixture containing the reactants, the ester product, and water. This system exhibits partial miscibility, leading to the formation of two liquid phases, which necessitates detailed liquid-liquid equilibrium (LLE) studies.
Research has been conducted to determine the LLE data for the quaternary system of n-propanol, propanoic acid, this compound, and water at various temperatures, such as 293.15 K, 313.15 K, and 333.15 K, under atmospheric pressure. researchgate.netresearchgate.net These studies involve determining the binodal surface in the quaternary system and the binodal curves in the constituent ternary subsystems, specifically propionic acid + n-propyl propionate + water and n-propanol + n-propyl propionate + water. researchgate.net The experimental data from these studies are often correlated with thermodynamic models like the NRTL (Non-Random Two-Liquid) and UNIQUAC (UNIversal QUAsiChemical) models to predict the phase behavior. researchgate.netresearchgate.net The results of these studies are crucial for designing separation processes, such as decanters and extraction columns, used in the purification of this compound.
For instance, experimental LLE data for the ternary subsystem n-propanol + water + this compound have been measured at 288.15 K. acs.org Furthermore, detailed investigations into the LLE of the quaternary system have provided critical data for process modeling. researchgate.net The solubility of the components is observed to increase with temperature. researchgate.net The experimental data are often presented in tables showing the mole fractions of each component in the two liquid phases at equilibrium.
Table 1: Experimental Liquid-Liquid Equilibrium Data for the n-Propanol (1) + Water (2) + this compound (3) System at 288.15 K and 101.3 kPa (Mole Fraction, x)
| x₁ (Water-rich phase) | x₂ (Water-rich phase) | x₃ (Water-rich phase) | x₁ (Ester-rich phase) | x₂ (Ester-rich phase) | x₃ (Ester-rich phase) |
| 0.078 | 0.829 | 0.093 | 0.781 | 0.135 | 0.084 |
| 0.151 | 0.701 | 0.148 | 0.589 | 0.233 | 0.178 |
| 0.252 | 0.523 | 0.225 | 0.412 | 0.351 | 0.237 |
| 0.358 | 0.369 | 0.273 | 0.301 | 0.448 | 0.251 |
Note: Data derived from graphical representations in cited literature and may be approximate. researchgate.net
Vapor-Liquid Equilibrium (VLE) Analysis
Vapor-liquid equilibrium (VLE) data are essential for the design of distillation columns, which are commonly used to separate the components of the this compound reaction mixture. Isobaric VLE data have been measured for several binary systems involving this compound at atmospheric pressure (101.3 kPa). These systems include:
n-propanol + propanoic acid acs.org
n-propanol + this compound acs.org
propanoic acid + this compound acs.org
water + this compound acs.org
The experimental VLE data are typically correlated using activity coefficient models such as Wilson, NRTL, and UNIQUAC to obtain binary interaction parameters. researchgate.netresearchgate.net These parameters are then used to predict the VLE behavior of the multicomponent mixture. For instance, the UNIQUAC model has been successfully used to fit VLE and LLE data, with the Hayden-O'Connell equation of state accounting for nonidealities in the vapor phase. acs.org
High-pressure VLE data for binary systems of this compound with carbon dioxide have also been measured at temperatures ranging from 313 K to 373 K and pressures from 1.00 MPa to 12.00 MPa. aip.org These data were correlated with the Peng-Robinson equation of state using the van der Waals mixing rule. aip.org Such information is valuable for processes utilizing supercritical fluids.
Table 2: Isobaric Vapor-Liquid Equilibrium Data for the this compound (1) + n-Propanol (2) System at 101.3 kPa
| Temperature (K) | x₁ (Liquid Mole Fraction) | y₁ (Vapor Mole Fraction) |
| 370.35 | 0.0000 | 0.0000 |
| 372.15 | 0.1012 | 0.1589 |
| 374.85 | 0.2456 | 0.3214 |
| 378.95 | 0.4892 | 0.5367 |
| 383.15 | 0.7211 | 0.7115 |
| 387.65 | 0.9453 | 0.9321 |
| 388.95 | 1.0000 | 1.0000 |
Note: Data extracted from cited literature. researchgate.net
Adsorption Equilibrium Isotherms
Adsorption is a key process in the purification of this compound, particularly for removing water or other impurities. The study of adsorption equilibrium isotherms provides data on the amount of a substance adsorbed onto an adsorbent at a constant temperature.
For the this compound system, experimental studies have been performed on its separation in a chromatographic fixed bed unit packed with materials like Amberlyst 46. up.ptresearchgate.net The adsorption equilibrium isotherms are determined and often fitted to models such as the Langmuir model to obtain the corresponding parameters. up.pt These parameters are crucial for developing and validating phenomenological models that represent the chromatographic separation process. up.pt
In some studies, the Langmuir–Hinshelwood equation has been used to model the reaction rate in heterogeneous esterification, which includes the adsorption equilibrium constants for 1-propanol (B7761284), propanoic acid, water, and n-propyl propionate. mdpi.com The adsorption equilibrium constants for these components have been estimated using various techniques. mdpi.com
Research on the adsorption of various ester vapors, including compounds structurally similar to this compound, onto hypercrosslinked polymeric resins has also been conducted. hep.com.cnhep.com.cn These studies measure adsorption isotherms at different temperatures and fit the data to models like the Dubinin–Astakhov (DA) equation. hep.com.cnhep.com.cn Such research provides insights into the adsorption mechanisms and helps in the selection and design of adsorbents for specific separation tasks. hep.com.cn
Table 3: Adsorption Equilibrium Constants for the n-Propyl Propionate Synthesis System
| Component | Adsorption Equilibrium Constant (K) |
| 1-Propanol | Value not explicitly stated in the search results |
| Propanoic Acid | Value not explicitly stated in the search results |
| Water | Value not explicitly stated in the search results |
| n-Propyl Propionate | Value not explicitly stated in the search results |
Environmental Fate and Ecotoxicological Research of Propyl Propionate
Biodegradation Studies of Propyl Propionate (B1217596)
Degradation in Wastewater Treatment Plants
Propyl propionate is predicted to be readily biodegradable, which suggests it is likely to break down rapidly in wastewater treatment plants and the environment. eastman.com Substances that are readily biodegradable undergo ultimate biodegradation within a specific timeframe in stringent tests. eastman.com This rapid degradation is a key factor in preventing persistence in the environment. eastman.com While specific studies on this compound in wastewater treatment plants are not extensively detailed in the provided results, the general classification of being "readily biodegradable" implies an effective removal during conventional wastewater treatment processes through microbial action. eastman.comresearchgate.net For instance, similar compounds like parabens are effectively transformed by esterases in activated sludge. researchgate.net
Environmental Persistence and Degradation Pathways
The environmental persistence of this compound is considered to be low due to its ready biodegradability. eastman.comcarlroth.com One study on the biodegradability of this compound showed a 32.2% degradation in 5 days, and another indicated 64% degradation in 28 days under aerobic conditions. carlroth.comchemicalbook.com This susceptibility to breakdown by microorganisms is a primary pathway for its removal from soil and water. The process of biodegradation involves the transformation of the ester into other substances. researchgate.net For example, the degradation of propionate in methanogenic cultures involves its initial metabolism to acetate, carbon dioxide, and hydrogen by nonmethanogenic organisms. nih.gov In this process, the carboxyl group of propionate is the exclusive source of carbon dioxide. nih.gov
Atmospheric Chemistry and Phototransformation of this compound
The main pathway for the removal of esters like this compound from the troposphere is their reaction with hydroxyl (OH) radicals. conicet.gov.ar Reactions with chlorine atoms (Cl) also contribute to their degradation, particularly in coastal and marine boundary layer environments. conicet.gov.ar
Reaction Kinetics with Hydroxyl Radicals (OH)
The rate coefficients for the gas-phase reactions of OH radicals with this compound have been measured using various techniques, including pulsed laser photolysis-laser induced fluorescence (PLP-LIF) and relative rate methods. conicet.gov.arnih.gov These studies are crucial for understanding the atmospheric lifetime of the compound.
At a temperature of 296 ± 2 K, the rate coefficient for the reaction of OH radicals with n-propyl propanoate was determined. conicet.gov.aracs.org The kinetic data gathered over a temperature range of 253 to 372 K are used to develop Arrhenius expressions, which describe the temperature dependence of the reaction rates. conicet.gov.aracs.org
Table 1: Rate Coefficients for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 296 ± 2 | (2.14 ± 0.21) x 10⁻¹² | Relative Rate | researchgate.net |
| 253 - 372 | Temperature-dependent studies performed | PLP-LIF | conicet.gov.aracs.org |
This table presents kinetic data for the reaction of this compound with hydroxyl radicals. The rate coefficient indicates the speed of the reaction, which is a key factor in determining the atmospheric lifetime of the compound. The different techniques listed are methods used to measure these rates experimentally.
Reaction Kinetics with Chlorine Atoms (Cl)
The reaction with chlorine atoms is another significant degradation pathway for this compound in the atmosphere. conicet.gov.ar The rate coefficients for these reactions have been determined using the relative rate method at 296 ± 2 K and atmospheric pressure. conicet.gov.aracs.org
Table 2: Rate Coefficients for the Reaction of this compound with Cl Atoms
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 296 ± 2 | (3.11 ± 0.35) x 10⁻¹¹ | researchgate.net |
This table shows the rate coefficient for the reaction of this compound with chlorine atoms. This reaction is an important atmospheric degradation pathway, especially in marine and coastal areas where chlorine atom concentrations can be significant.
Photolysis Mechanisms and Products
The photolysis of esters, including those similar to this compound, involves their breakdown upon absorbing light. For instance, the vacuum photodegradation of poly(vinyl propanoate) results in the formation of acid, aldehyde, and carbon dioxide as major volatile products. capes.gov.br The photo-oxidation of n-propyl formate (B1220265) in the presence of nitrogen dioxide leads to the formation of formic acid, propyl nitrate, and carbon dioxide. conicet.gov.ar These studies on related compounds provide insights into the potential photolysis mechanisms and products of this compound, suggesting that its degradation in the atmosphere is a complex process leading to the formation of various smaller molecules. capes.gov.brconicet.gov.ar
Transport and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. The compound's environmental fate is characterized by high mobility in soil, a tendency to volatilize from water, and low potential for bioaccumulation.
When released into the environment, this compound's distribution is largely influenced by its moderate volatility and low water solubility. Due to its use as a solvent, a primary pathway of environmental entry is through emissions into the atmosphere. henrys-law.org Once in the air, it can be transported and subsequently deposited to soil and water via precipitation, as it is highly soluble in water. henrys-law.org
In the aquatic environment, the compound's behavior is determined by its Henry's Law constant and water solubility. The Henry's Law constant (H) for this compound has been reported, which indicates its tendency to partition from water to air. With a water solubility of approximately 5.3 mg/mL at 25°C, any significant release to water will likely result in volatilization to the atmosphere. nih.gov
In the terrestrial environment, the mobility of this compound is very high. This is indicated by its low soil organic carbon-water (B12546825) partitioning coefficient (Koc). A Koc value of 19.41 L/kg has been estimated, which suggests that this compound does not adsorb strongly to soil particles and has a high potential to leach through the soil profile. thegoodscentscompany.comchemsafetypro.com This high mobility could lead to contamination of groundwater. europa.eu
The potential for this compound to accumulate in living organisms is considered low. This is supported by its n-octanol/water partition coefficient (log Kow), which has been reported to be between 1.7 and 1.85. nih.govcarlroth.com This value suggests that the compound does not have a strong tendency to partition into fatty tissues of organisms. carlroth.com
Table 1: Environmental Fate Parameters for this compound
| Parameter | Value | Interpretation | Source(s) |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 19.41 L/kg | Very high mobility in soil | thegoodscentscompany.com |
| n-Octanol/Water Partition Coefficient (log Kow) | 1.7 - 1.85 | Low bioaccumulation potential | nih.govcarlroth.com |
| Water Solubility | 5.3 mg/mL at 25°C | Moderately soluble | nih.gov |
| Henry's Law Constant | Data available | Indicates partitioning from water to air | henrys-law.orghenrys-law.orgnist.gov |
Computational Modeling for Environmental Impact Assessment
Computational modeling is a critical tool for assessing the environmental impact of chemical substances like this compound, providing predictions for its behavior, fate, and potential toxicity where experimental data may be limited. henrys-law.orgnih.gov Various models, including Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models, have been applied to this compound.
The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, a widely used set of physical/chemical property and environmental fate estimation models, has been utilized for this compound. For instance, the KOCWIN™ v2.00 module within EPI Suite™ was used to calculate the soil adsorption coefficient (Koc), predicting its high mobility in soil. thegoodscentscompany.com
QSAR models are frequently employed to predict the ecotoxicological effects of esters. farmaciajournal.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and other aliphatic esters, QSAR studies have been conducted to predict their toxicity towards aquatic organisms, such as the protozoan Tetrahymena pyriformis. farmaciajournal.comresearchgate.net These studies use molecular descriptors calculated by software like DRAGON to build predictive models, which helps in assessing the potential aquatic toxicity without extensive animal testing. farmaciajournal.comresearchgate.net
Furthermore, the EPA's CompTox Chemicals Dashboard provides exposure predictions for this compound using advanced computational models. The Systematic Empirical Evaluation of Models (SEEM) and consensus modeling approaches estimate potential human exposure rates from various pathways, integrating data on production volume, chemical use, and physicochemical properties to inform risk assessment. epa.gov
Table 2: Application of Computational Models to this compound
| Model Type | Application | Key Findings/Parameters | Source(s) |
|---|---|---|---|
| EPI Suite™ (KOCWIN™) | Soil Partitioning | Estimated Koc of 19.41 L/kg, indicating high soil mobility. | thegoodscentscompany.com |
| QSAR Models | Aquatic Toxicity | Prediction of toxicity (e.g., to Tetrahymena pyriformis) based on molecular structure. | farmaciajournal.comresearchgate.netsci-hub.se |
| Atmospheric Degradation Models | Atmospheric Fate | Determination of reaction rate coefficients with OH radicals to predict atmospheric lifetime. | conicet.gov.aracs.org |
| Exposure Models (e.g., EPA SEEM) | Human Exposure Assessment | Estimation of average daily exposure rates for the U.S. population. | epa.gov |
Computational Chemistry and Molecular Modeling of Propyl Propionate
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of propyl propionate (B1217596) at the molecular level. These calculations provide fundamental data that can inform reaction mechanisms and spectroscopic analysis.
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to study the electronic structure of molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but simplify calculations by using empirical parameters derived from experimental data for certain integrals. mpg.de The PM3 method, for instance, uses the same formal equations as the AM1 method but differs in its parameterization, where values are treated as optimizable rather than being fixed to spectroscopic data. wikipedia.org
For a molecule like propyl propionate, a PM3 calculation could be used to determine its optimized molecular geometry, heat of formation, and dipole moment. When studying open-shell systems or bond-breaking processes, an Unrestricted Hartree-Fock (UHF) approach is often combined with these methods. acs.org While specific UHF/PM3 studies on this compound are not prominent in the literature, this level of theory has been applied to investigate tautomerization processes in other complex organic molecules, demonstrating its utility in exploring potential energy surfaces and reaction pathways. acs.org The application of PM3 would involve defining the initial molecular structure and running calculations to find the lowest energy conformation and its associated electronic properties.
Quantum chemical calculations are crucial for elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies can identify reactive sites on the molecule and map out the energetic landscape of a reaction, including transition states and intermediates.
For example, in the base-catalyzed esterification to form esters like this compound over copper catalysts, theoretical results indicate that the reaction rates are controlled by interactions between surface propoxide and propanal intermediates. ebi.ac.uk The basic surface propoxide can attack the carbonyl group of a surface propanal, leading to the formation of this compound. ebi.ac.uk
In reactions analogous to those involving this compound, such as the pyrolysis of other esters like isopropyl acetate, computational studies using methods like Density Functional Theory (DFT) have been used to model the reaction mechanism. nih.gov These studies often identify a six-membered cyclic transition state where bonds are broken and formed simultaneously in a concerted, asynchronous process. nih.gov Analysis of Natural Bond Orbitals (NBO), charge distributions, and bond orders in the transition state helps to confirm the mechanism and identify the rate-determining steps, such as the elongation and polarization of the Cα-O bond. nih.gov Such computational approaches provide a detailed picture of the reaction dynamics that is often inaccessible through experimental means alone.
Semiempirical Methods (e.g., UHF/PM3)
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational preferences, and thermodynamic properties of substances like this compound.
While specific MD studies focusing solely on this compound are limited, research on homologous and analogous compounds provides significant insight. For instance, Car-Parrinello Molecular Dynamics (CPMD) simulations have been used to investigate the conformational preferences of ethyl propionate. acs.org These simulations, performed at various temperatures, can identify the most stable rotameric forms (e.g., TT and TG⁻) and how their populations change with temperature, which aligns with experimental vibrational spectra. acs.org
Furthermore, MD simulations have been instrumental in characterizing the nanostructure of protic ionic liquids that are structurally related to this compound, such as propylammonium butanoate and butylammonium (B8472290) propanoate. mdpi.comnih.gov These studies reveal how electrostatic forces and hydrogen bonding govern the molecular arrangement. mdpi.com Such simulations can provide a dynamic, molecular-level understanding of how this compound would behave as a solvent or part of a complex mixture, complementing experimental techniques like X-ray scattering. mdpi.comnih.gov
Process Simulation and Optimization for this compound Production
The industrial production of this compound, typically via the esterification of propionic acid and 1-propanol (B7761284), is often optimized using sophisticated process simulations. These models are essential for designing and operating efficient and cost-effective production routes, such as reactive distillation (RD) and simulated moving bed reactors (SMBR). mdpi.comxdhg.com.cnbcrec.id
Phenomenological models are developed to describe the behavior of a reactor system based on fundamental physical and chemical principles. For this compound synthesis, these models are typically derived from mass balances over a volume element of the reactor and incorporate reaction kinetics, mass transfer effects, and fluid dynamics. mdpi.comsemanticscholar.org
In the context of producing this compound in an SMBR, a complete heterogeneous model can be developed that considers the system's non-linearities more accurately than simpler pseudo-homogeneous models. mdpi.comsemanticscholar.org Such a model accounts for a heterogeneous reaction system, isothermal operation, and plug flow with axial dispersion, while considering the catalyst (e.g., Amberlyst 46) as a distinct phase. mdpi.comresearchgate.net The development of these models is critical for processes like SMBR, which integrate reaction and separation to overcome equilibrium limitations and achieve high product purity and conversion, often exceeding 99%. researchgate.net
Validation is a critical step where the model's predictions are compared against experimental data. researchgate.netuniv-smb.fr For this compound synthesis, models have been validated using data from lab-scale or pilot-plant units, ensuring that the simulation accurately represents the real-world process. researchgate.netup.pt
The accuracy of a phenomenological model depends on the values of its parameters, such as kinetic rate constants and thermodynamic equilibrium constants. Parameter estimation is the process of determining these values by fitting the model to experimental data. univ-smb.frup.pt For the synthesis of this compound, innovative approaches combine optimization algorithms like Particle Swarm Optimization (PSO) with gradient-based methods to estimate both thermodynamic and kinetic parameters. univ-smb.frup.pt This can be done sequentially or simultaneously to achieve the best fit. univ-smb.fr
A crucial aspect of this process is the determination of uncertainty. univ-smb.fracs.org By calculating confidence regions for the estimated parameters, researchers can understand the reliability of the model and its predictions. univ-smb.frup.pt This uncertainty can then be propagated through the model to provide a comprehensive analysis of the system's behavior, ensuring that predictions are presented with a known degree of confidence. univ-smb.fr Studies have shown that using a heterogeneous Langmuir-Hinshelwood model, combined with robust parameter estimation and uncertainty analysis, provides a better representation of experimental data for this compound synthesis compared to simpler models. univ-smb.frup.pt
Table of Model Parameters for this compound Synthesis
This table presents typical parameters and conditions used in the simulation of this compound production in a True Moving Bed Reactor (TMBR) unit, which is equivalent to an SMBR for modeling purposes. semanticscholar.org
| Parameter | Value | Unit | Source |
| Column Length | 4.6 | dm | semanticscholar.org |
| Column Diameter | 0.26 | dm | semanticscholar.org |
| Operating Temperature | 313 | K | semanticscholar.org |
| Bed Porosity | 0.4 | - | semanticscholar.org |
| Particle Diameter | 245.5 | µm | semanticscholar.org |
| Feed Composition | 40% 1-propanol / 60% propionic acid | %/% | semanticscholar.org |
Optimization Algorithms (e.g., Swarm Optimization)
In the computational study of this compound synthesis, particularly within complex systems like Simulated Moving Bed Reactors (SMBR), optimization algorithms are crucial for identifying the most efficient operating conditions. Among these, metaheuristic methods like Particle Swarm Optimization (PSO) have demonstrated significant utility. ntnu.noacs.org
Particle Swarm Optimization is a population-based stochastic optimization technique inspired by the social behavior of bird flocking or fish schooling. In the context of this compound production, PSO is employed to solve single or multiobjective optimization problems. ntnu.noacs.org For instance, research has focused on maximizing performance indicators such as product purity, reactant conversion, and productivity, while minimizing desorbent consumption. ntnu.no
A hybrid optimization method combining the global exploration capabilities of PSO with the local exploitation strengths of deterministic methods, such as the Nelder-Mead simplex method or interior point gradient methods, has been successfully applied. researchgate.net This hybrid approach was used for the parameter estimation of a liquid-liquid equilibrium model for the quaternary mixture of n-Propanol, Propanoic Acid, this compound, and Water, utilizing the NRTL and UNIQUAC equations to calculate liquid phase activity coefficients. researchgate.net
The application of PSO in the optimization of an SMBR unit for this compound synthesis involves several key steps:
Model Integration: The optimizer is coupled with a process model, which can range from a high-fidelity, rigorous model to a surrogate model like a Deep Neural Network (DNN). ntnu.noacs.org
Objective Function Evaluation: The PSO algorithm iteratively calls the process model to evaluate the objective function, which is a mathematical representation of the desired outcomes (e.g., maximizing purity and conversion). ntnu.noacs.org
Feasible Operating Region (FOR) Characterization: A significant advantage of using PSO is its ability to not only find an optimal point but also to map the feasible operating region through the data population generated during the optimization process. ntnu.noacs.org This provides a deeper understanding of the process's operational boundaries.
Research has shown that this approach can successfully design and optimize SMBR units capable of producing this compound with purities and conversions exceeding 99%. researchgate.net The data generated by the PSO can be recycled to assess the optimization's quality and to train surrogate models, which can significantly reduce the computational burden of the optimization process. ntnu.noacs.org
Table 1: Performance Indicators in this compound Synthesis Optimization This table is interactive. You can sort and filter the data.
| Performance Indicator | Goal | Typical Unit |
|---|---|---|
| Raffinate Purity | Maximize | % |
| Limiting Reactant Conversion | Maximize | % |
| Productivity | Maximize | mol/d |
| Desorbent Consumption | Minimize | L/g |
Data sourced from multiple studies on SMBR optimization for this compound synthesis. ntnu.no
Dynamic Behavior Analysis and Control Structure Design
The production of this compound, particularly in advanced, integrated systems like reactive distillation (RD) columns and Simulated Moving Bed Reactors (SMBR), involves complex dynamics that necessitate thorough analysis and robust control structure design. researchgate.netaidic.itresearchgate.net
Dynamic Behavior Analysis
Understanding the transient behavior of the production process is critical for ensuring stable and efficient operation. Studies have been conducted on the synthesis of n-propyl propionate in SMBR units to analyze their dynamic behavior. researchgate.netresearchgate.net These analyses often compare the performance of different SMBR configurations (e.g., 4-column vs. 8-column) with the idealized True Moving Bed Reactor (TMBR). researchgate.net
Key findings from these dynamic analyses include:
The equivalence between SMBR and TMBR models, often assumed for simplicity, may not be valid under transient conditions. researchgate.net
Orthogonalization-based analysis has identified that the switching time and feed concentration are the most influential variables affecting the system's performance, albeit to different extents. researchgate.net
Process reaction curve analysis helps in understanding the system's response to changes in operating parameters. researchgate.net
A significant challenge in operating such complex units is the early identification of abnormal operations. An online analytical tool using a modified dynamic sensitivity matrix and Gram–Schmidt orthogonalization has been proposed to address this. acs.org This tool, tested on the n-propyl propionate synthesis in an SMBR, can prioritize process variables that are behaving abnormally, allowing for more efficient troubleshooting and reducing the duration of off-spec production. acs.org
Control Structure Design
Effective control structures are essential for maintaining product purity and achieving desired production rates in the face of disturbances. For the synthesis of n-propyl propionate via reactive distillation, several control structures have been investigated.
In entrainer-assisted reactive distillation, where cyclohexane (B81311) is used as an entrainer, an improved control structure (CS2) has been shown to effectively handle disturbances and maintain product purities close to their set points with minimal deviation and short settling times. researchgate.net
For reactive dividing-wall columns (R-DWC), which offer potential energy and cost savings, robust control structures are also crucial. figshare.com Studies have demonstrated that an improved control structure can manage disturbances and keep product purities stable. figshare.com
A novel class of control structures featuring one-point temperature control has been proposed for heterogeneous reactive distillation. aidic.it The core principles of these structures are:
The production rate is set by the flow rate of one of the fresh reactants. aidic.it
The stoichiometric balance is maintained by monitoring the organic/aqueous phase ratio and adjusting the feed of the second reactant. aidic.it
Product purity is controlled by manipulating the reboiler duty based on a temperature measurement in the stripping section. aidic.it
Table 2: Investigated Control Structures for this compound Synthesis This table is interactive. You can sort and filter the data.
| Control Structure | Key Manipulated Variables | Key Controlled Variables | Process Unit |
|---|---|---|---|
| S-2 | Light reactant feed rate, Reboiler duty | Production rate, Two temperatures | Reactive Distillation |
| S-3 | Ratio of reboiler duty to reactant feed rates | - | Reactive Distillation |
| S-4 | Reboiler duty, Second reactant feed rate | Stripping section temperature, Reflux ratio | Heterogeneous Reactive Distillation |
| S-5 | Reboiler duty, Second reactant feed rate | Stripping section temperature, Reflux rate | Heterogeneous Reactive Distillation |
| CS2 | - | Product purities | Entrainer-Assisted Reactive Distillation |
| Improved Control | - | Product purities | Reactive Dividing-Wall Column |
Data compiled from studies on control strategies for this compound production. aidic.itresearchgate.netfigshare.com
Applications and Industrial Relevance of Propyl Propionate: Advanced Perspectives
Role of Propyl Propionate (B1217596) in Advanced Chemical Synthesis
Propyl propionate serves as a valuable component in the field of organic synthesis, acting as a reagent, solvent, and an intermediate in the creation of more complex molecules. chemimpex.com
As a Reagent or Solvent in Organic Reactions
In laboratory and industrial settings, this compound is utilized as both a reagent and a solvent. chemimpex.com It participates in various chemical reactions, including transesterification, where it is a general reagent. mfa.org Its balanced volatility and solubility make it a suitable medium for a range of organic reactions. chemimpex.com The compound's ability to dissolve a wide array of substances contributes to its effectiveness as a solvent in chemical processes. chemimpex.com
Intermediate in Complex Molecule Synthesis
This compound functions as an essential building block in the synthesis of other organic compounds. chemimpex.com It is a key intermediate in the production of other esters, alcohols, and acids. ontosight.ai For instance, the synthesis of 3-(Benzyloxy)-2-((propionyloxy)methoxy)this compound utilizes this compound as a foundational structure, highlighting its role in constructing more complex molecules with specific functionalities. The pharmaceutical industry also employs high-purity n-propyl propionate as an intermediate in drug synthesis. dataintelo.com
Oxidation, Reduction, and Nucleophilic Substitution Reactions
This compound can undergo several fundamental organic reactions. While specific research on this compound itself is detailed, the reactions of a more complex derivative, 3-(Benzyloxy)-2-((propionyloxy)methoxy)this compound, illustrate the potential reactivity of the propionate functional group.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester functional group into alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation. libretexts.org The use of a weaker reducing agent like diisobutylaluminum hydride (DIBALH) can selectively reduce esters to aldehydes. libretexts.org
Nucleophilic Substitution: The ester group in this compound can undergo nucleophilic substitution. vaia.com For example, the reaction with a Grignard reagent can lead to the formation of tertiary alcohols. libretexts.org Base-promoted hydrolysis is another example of a nucleophilic acyl substitution reaction where a hydroxide (B78521) anion acts as the nucleophile. libretexts.org
Engineering Applications of this compound
The unique physical and chemical properties of this compound lend themselves to various engineering applications, particularly in the formulation of high-performance materials.
High-Performance Solvents for Coatings and Adhesives
This compound is a high-performance ester solvent widely used in the coatings and adhesives industries. dataintelo.comroyal-chem.com Its excellent solvency power allows it to effectively dissolve a wide range of resins and polymers. royal-chem.com
Key properties that make it a preferred choice include:
Superior Flow and Leveling: Its low viscosity improves the application and final appearance of coatings. royal-chem.com
Controlled Evaporation Rate: This ensures optimal film formation and helps to reduce surface defects. dataintelo.comroyal-chem.com
Low Volatile Organic Compounds (VOC) Potential: The demand for environmentally friendly solvents with low VOC content has increased the use of this compound in paints and coatings. dataintelo.com
It is utilized in various coating applications, including automotive refinishing, original equipment manufacturer (OEM) coatings, and appliance coatings. cymitquimica.comspecialchem.com
Formulation in Specialized Industrial Products
Beyond coatings and adhesives, this compound is a component in a variety of specialized industrial products. royal-chem.comresearchgate.net Its solvent properties make it suitable for use in printing inks and as a solvent carrier in adhesives. researchgate.netbiofuranchem.com In the electronics industry, high-purity this compound is valuable for lithium battery electrolytes due to its high dielectric constant and superior oxidation resistance. royal-chem.com It is also used in industrial cleaning agents and degreasers. dataintelo.com
This compound in Pharmaceutical Sciences
This compound and its related esters are recognized for their utility in the pharmaceutical industry, primarily leveraging their properties as effective solvents. Their chemical characteristics allow them to play a significant role in the formulation of drug products, addressing common challenges related to the delivery of active pharmaceutical ingredients (APIs).
Solvent for Drug Formulations
This compound is utilized in the pharmaceutical sector as a solvent for drug formulations. chemimpex.com Its effectiveness stems from its ability to dissolve a wide array of substances, which is a critical attribute in the creation of various medicinal products. chemimpex.com The compound's nature as a moderately volatile ester solvent with good solvent activity makes it a versatile option in pharmaceutical preparations. wikipedia.org
The selection of an appropriate solvent system is a crucial step in pharmaceutical development, as it can significantly influence the performance and manufacturability of the final drug product. tapi.com Solvents like this compound are integral to developing liquid formulations, which are often a preferred approach for administering certain APIs. nih.gov The goal of using such solvents is to ensure that the API is delivered effectively and remains stable within the formulation. For instance, related compounds such as 1-methoxy-2-propyl propanoate are also employed as solvents in pharmaceutical formulations to aid in the delivery of APIs.
Impact on Solubility and Stability of Active Ingredients
A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many new chemical entities. nih.gov Approximately 40% of newly discovered drugs exhibit low solubility, which can hinder their bioavailability and therapeutic efficacy. nih.gov this compound helps to address this issue by improving the solubility of active ingredients. chemimpex.com By dissolving the API, it can enhance the drug's performance. chemimpex.com
| Property | Description | Relevance in Formulations |
| Solvent Activity | Ability to dissolve a wide range of polar and non-polar substances. | Essential for creating homogenous liquid formulations and ensuring uniform distribution of the API. chemimpex.comnih.gov |
| Volatility | Moderately volatile. wikipedia.org | Affects drying time and manufacturing processes of coatings and films. |
| Solubility Enhancement | Improves the solubility of poorly soluble active ingredients. chemimpex.com | Can lead to enhanced bioavailability and therapeutic effect of the drug. nih.govsolubilityofthings.com |
| Stability Improvement | Can enhance the chemical stability of the active ingredient in the formulation. chemimpex.com | Ensures the drug product maintains its potency and safety profile over its shelf life. tapi.com |
Biological Research Applications of this compound and its Derivatives
In biological research, this compound and its derivatives are subjects of investigation for their interactions with biological systems, particularly enzymes and metabolic pathways. As a known human, rat, and fungal metabolite, this compound's presence and activity in biological processes are of scientific interest. atamanchemicals.comnih.gov
Interactions with Enzymes and Metabolic Pathways
The ester structure of this compound makes it susceptible to enzymatic hydrolysis. Its metabolism, along with that of related compounds, involves key enzymatic pathways that are fundamental to cellular function. The uptake and release of volatile organic compounds like this compound by cells can reflect the activity of various enzymes. ebi.ac.uk
Derivatives of propionate have been shown to modulate the activity of various enzymes. This modulation can involve either the inhibition or activation of specific enzymatic processes.
Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes. For example, itaconyl-CoA, a derivative of the structurally similar itaconate, inhibits the enzyme methylmalonyl-CoA mutase (MCM). nih.gov Propylthiouracil, another derivative, functions by inhibiting thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. drugbank.com Adamantane derivatives have also been developed as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov
Enzyme Activation : In contrast, some derivatives can activate enzymatic pathways. The itaconate derivative, octyl itaconate (OI), has been found to activate the transcription factor Nrf2 by modifying cysteine residues on its repressor protein, KEAP1. nih.gov
Preliminary studies on compounds like 3-(Benzyloxy)-2-((propionyloxy)methoxy)this compound suggest they may function as enzyme modulators, capable of either inhibiting or activating specific enzymes, thereby influencing biochemical processes.
Propionate and its CoA ester, propionyl-CoA, are central intermediates in cellular metabolism. wikipedia.orgnih.gov Propionate can arise from the metabolic breakdown of odd-chain fatty acids and certain amino acids. nih.govwikipedia.org
In most vertebrates, propionyl-CoA is metabolized through a series of enzymatic reactions. It is first carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. This is then isomerized to L-methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid (TCA) cycle. nih.gov This pathway represents a significant route for the anaplerotic replenishment of TCA cycle intermediates. nih.gov In some bacteria, propionate is metabolized via the methylmalonyl-succinate pathway. nih.gov
The influence of propionate on metabolic functions is significant. For instance, consumption of propionate has been linked to an increase in endogenous glucose production. nih.gov However, disruptions in its metabolism can lead to pathological conditions. In the genetic disorder propionic acidemia, a defect in propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA and its derivative methylcitrate, which act as metabolic toxins by inhibiting the TCA cycle. nih.govwikipedia.org
| Research Finding | Biological System/Enzyme | Metabolic Impact |
| Inhibition of Methylmalonyl-CoA Mutase (MCM) | M. tuberculosis | Limits growth by disrupting propionate metabolism. nih.gov |
| Inhibition of Thyroid Peroxidase | Human | Decreases production of thyroid hormones. drugbank.com |
| Activation of Nrf2 | Macrophages | Triggers anti-inflammatory responses. nih.gov |
| Conversion to Succinyl-CoA | Mammalian Tissues | Replenishes intermediates of the TCA cycle (anaplerosis). nih.govnih.gov |
| Accumulation in Propionic Acidemia | Human Liver Cells | Acts as a metabolic toxin by inhibiting the TCA cycle. nih.govwikipedia.org |
Enzyme Modulation (Inhibition/Activation)
Antimicrobial Activity Studies
Investigations into the antimicrobial properties of this compound itself are not extensively detailed in current research literature. However, studies on related compounds and derivatives suggest that the propionate moiety can be a component of molecules with significant antimicrobial effects.
For instance, research into phenolic acid alkyl esters has explored their antimicrobial activities. researchgate.net In this context, vanillyl propionate, a derivative, was synthesized and demonstrated notable antimicrobial activity against a broad spectrum of microorganisms, including Gram-negative and Gram-positive bacteria, yeasts, and molds. researchgate.net Its efficacy was found to be comparable to that of propyl paraben, a widely used preservative. researchgate.net
Furthermore, studies on organosulfur compounds derived from onions, namely propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), have shown considerable antibacterial and antiparasitic activity. mdpi.comnih.gov Both compounds demonstrated inhibitory effects against various fish pathogens like Pseudomonas anguilliseptica, Tenacibaculum maritimum, and Photobacterium damselae. mdpi.com PTSO, in particular, exhibited strong, broad-spectrum bactericidal activity against multidrug-resistant bacteria isolated from human clinical samples, including Enterobacteriaceae, P. aeruginosa, S. aureus, and E. faecalis. nih.gov While these compounds are not this compound, their propyl group and derivation highlight the potential for propyl-containing compounds in antimicrobial applications.
Anticancer Potential Investigations
Direct investigations into the anticancer potential of this compound are limited. The scientific focus has predominantly been on more complex molecules and derivatives that incorporate a propionate structure. These studies suggest that the propionate group can be part of pharmacologically active molecules with potential applications in oncology.
For example, research has been conducted on derivatives such as propyl 3-bromo-2-oxopropionate as a potential anticancer agent. google.com Similarly, studies on 4,4-disubstituted curcuminoid 2,2-bis(hydroxymethyl)propionate derivatives have identified compounds with promising anti-proliferative activities against colon cancer cell lines (HCT-116). mdpi.com One such derivative showed dose-dependent efficacy in reducing tumor volume in animal models. mdpi.com
The broader class of propionanilides is also recognized for its diverse biological activities, which include potential anticancer properties. ontosight.ai Additionally, research on compounds structurally similar to propyl 3-(methylthio)propionate (B1239661) indicates potential antitumor effects, possibly through mechanisms like inducing apoptosis in cancer cells or modulating metabolic pathways involved in cell proliferation. smolecule.com Thiazolidin-2,4-dione derivatives, which can include a propionate functional group, have also been synthesized and evaluated for their anticancer potential, acting through pathways involving the activation of PPARγ receptors. researchgate.net These examples collectively indicate that while this compound is a simple ester, its structural motifs are featured in more complex molecules under investigation for cancer therapy.
Role in Volatile Organic Compound (VOC) Metabolism in Biological Systems
Uptake and Release by Cells (e.g., Rat L6 Skeletal Muscle Cells)
Research has demonstrated that this compound is actively metabolized or consumed by certain cell types. In studies investigating the production and uptake of VOCs by rat L6 skeletal muscle cells, this compound was consistently identified as one of the compounds consumed by the cells. nih.govnih.gov These cells are often used as a model to understand the molecular mechanisms of human skeletal muscle functions. nih.govresearchgate.net In these experiments, the concentration of this compound in the headspace of the cell culture bottles decreased over time, indicating cellular uptake. nih.gov Besides rat L6 cells, this compound was also found to be metabolized by human hepatocellular carcinoma cells (HepG2), suggesting this metabolic capability is not limited to muscle tissue. researchgate.net
The table below lists the volatile organic compounds identified as being consumed by rat L6 skeletal muscle cells in one such study.
| Chemical Family | Compound Name |
| Esters | n-Propyl propionate |
| n-Butyl acetate | |
| Aldehydes | 2-Propenal |
| 2-Methyl 2-propenal | |
| 2-Methyl propanal | |
| 2-Butenal | |
| 2-Methyl butanal | |
| 3-Methyl butanal | |
| n-Pentanal | |
| 2-Methyl 2-butenal | |
| n-Hexanal | |
| Benzaldehyde | |
| n-Octanal | |
| n-Nonanal | |
| n-Decanal | |
| Sulfur Compounds | Dimethyl disulfide |
| Data sourced from studies on VOC metabolism in rat L6 skeletal muscle cells. nih.govnih.gov |
Identification and Monitoring of Molecular Mechanisms
The uptake of this compound by cells is not a passive process but is linked to specific enzymatic pathways. The proposed molecular mechanism for the metabolism of this compound in rat L6 skeletal muscle cells involves the activity of carboxylesterases (CESs). nih.gov These enzymes are known to be present in both human and rat skeletal muscles. nih.gov
The primary function of carboxylesterases in this context is the hydrolysis of the ester bond in this compound. nih.gov This reaction breaks down this compound into its constituent parts: propanoic acid and 1-propanol (B7761284). nih.gov Following this initial step, these products can be further metabolized by other cellular enzymes, such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which can convert the 1-propanol into its corresponding carboxylic acid. nih.gov The monitoring of such VOC metabolic activities provides a potential tool for assessing the function of these enzyme systems and identifying specific molecular conditions within the cells. nih.govebi.ac.uknih.gov
Precursor in Bioconversion Pathways (e.g., Polyhydroxyalkanoates (PHA) Production)
This compound can serve as an indirect precursor in microbial bioconversion pathways for the production of biopolymers, specifically polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage materials. google.comfrontiersin.org The composition of these polymers can be controlled by the type of carbon source provided to the microorganisms. google.com
While propionic acid and valeric acid are the standard precursors used to incorporate 3-hydroxyvalerate (B1259860) (3HV) monomers into the PHA polymer chain, this compound can act as a source for propionic acid. mdpi.com As established in metabolic studies, this compound can be hydrolyzed by cellular enzymes into propanoic acid (propionic acid) and 1-propanol. nih.gov This propionic acid can then be assimilated by PHA-producing bacteria and channeled into the synthesis pathway for the P(3HB-co-3HV) copolymer. google.commdpi.com
Conversion to 3-Hydroxyvalerate (3HV)
The conversion of propionic acid (derived from this compound) into the 3-hydroxyvalerate (3HV) monomer is a key step in producing the versatile P(3HB-co-3HV) copolymer. This bioconversion occurs via the β-oxidation pathway in many bacteria. mdpi.com
The process begins with the activation of propionic acid to its coenzyme A thioester, propionyl-CoA. mdpi.com In the synthesis pathway for P(3HB-co-3HV), this propionyl-CoA molecule serves as a crucial building block. It condenses with a molecule of acetyl-CoA, a central metabolite in the cell, in a reaction catalyzed by the enzyme β-ketothiolase. google.com This condensation results in the formation of 3-ketovaleryl-CoA. google.com Subsequently, this intermediate is reduced by an NADPH-dependent reductase to form (R)-3-hydroxyvaleryl-CoA. researchgate.net Finally, the enzyme PHA synthase polymerizes these (R)-3-hydroxyvaleryl-CoA monomers, along with (R)-3-hydroxybutyryl-CoA monomers (derived from acetyl-CoA), to create the final P(3HB-co-3HV) copolymer. google.com The incorporation of 3HV units into the polymer backbone alters its physical properties, such as reducing its crystallinity and melting point, making it more flexible and suitable for a wider range of applications. frontiersin.org
Biosynthesis of 1-Propanol from this compound Hydrogenolysis
The separated this compound undergoes a process called hydrogenolysis, where it is converted into 1-propanol. ecoinvent.orgnih.gov This chemical conversion is typically performed in the presence of a reduced copper oxide-zinc oxide (CuO-ZnO) catalyst. ecoinvent.orgecoinvent.org The reaction is carried out at temperatures ranging from 75°C to 300°C and pressures from 9.8 kPa to 9.8 MPa, successfully yielding 1-propanol as the primary product. ecoinvent.orgecoinvent.org In some liquid-phase heterogeneous processes, nickel or copper-based catalysts are used at lower temperatures (95–120°C) but higher pressures (3.5 MPa). ecoinvent.orgnih.gov The addition of selectivity enhancers, such as alkali and transition metals, can help to minimize the formation of other esters and ethers during the reaction. ecoinvent.org
While the direct conversion of this compound to 1-propanol is a chemical hydrogenolysis step, it is integrated within the broader context of producing alcohols that can be derived from biological sources or used as precursors in bioprocesses. nih.gov For instance, 1-propanol itself is a target molecule for production from renewable biomass through fermentation by engineered microorganisms. nih.govresearchgate.net
Table 1: Catalytic Hydrogenolysis of this compound for 1-Propanol Production
| Parameter | Value | Source(s) |
|---|---|---|
| Catalyst | Reduced Copper Oxide-Zinc Oxide (CuO-ZnO) | ecoinvent.org, ecoinvent.org |
| Alternative Catalysts | Nickel or copper-based (liquid phase) | nih.gov, ecoinvent.org |
| Temperature Range | 75 - 300 °C | ecoinvent.org, ecoinvent.org |
| Pressure Range | 9.8 kPa - 9.8 MPa | ecoinvent.org, ecoinvent.org |
| Primary Product | 1-Propanol | ecoinvent.org, ecoinvent.org |
Q & A
Q. What experimental designs minimize olfactory adaptation in psychophysical studies of this compound thresholds?
- Methodological Answer : Use a double-blind, counterbalanced protocol with interstimulus intervals ≥60 seconds to reduce nasal fatigue. Thresholds for this compound (logT = −1.87LogC + 7.99) should be compared homologs (e.g., ethyl propionate, butyl propionate) using least-squares regression to isolate chain-length effects on sensory perception .
Data Reporting and Validation
Q. How should researchers report conflicting results in this compound diffusivity studies?
- Methodological Answer : Disclose all experimental variables (e.g., membrane batch variability, humidity). Use error propagation models to quantify uncertainty in permeability coefficients (±5–15%). Cross-validate with independent techniques like time-lag gravimetry or FTIR spectroscopy .
Q. What criteria define robust analytical subsampling for this compound in heterogeneous mixtures?
- Methodological Answer : Follow ASTM guidelines: collect ≥10 incremental samples from stratified zones, homogenize via cryogenic grinding, and analyze subsamples using GC/FID with internal standards (e.g., methyl decanoate). Report subsampling error (sFE) and IHL factors to ensure representativeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
